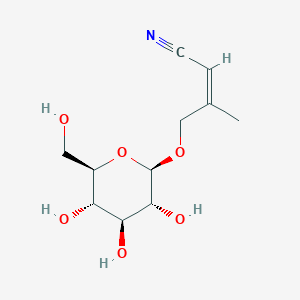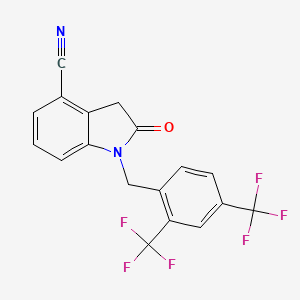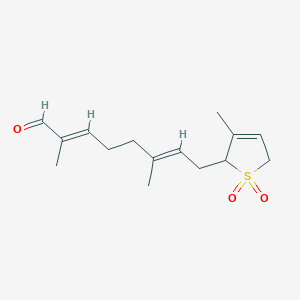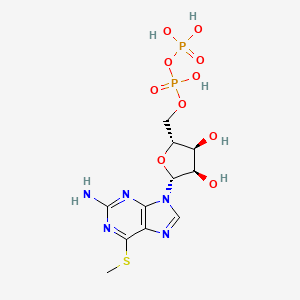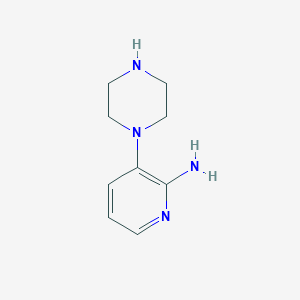![molecular formula C14H16BrNO5 B13439418 (aE)-3-Bromo-4-hydroxy-a-[[(tetrahydro-2H-pyran-2-yl)oxy]imino]benzenepropanoic Acid](/img/structure/B13439418.png)
(aE)-3-Bromo-4-hydroxy-a-[[(tetrahydro-2H-pyran-2-yl)oxy]imino]benzenepropanoic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(aE)-3-Bromo-4-hydroxy-a-[[(tetrahydro-2H-pyran-2-yl)oxy]imino]benzenepropanoic Acid is a complex organic compound that features a bromine atom, a hydroxyl group, and a tetrahydropyran-2-yloxyimino moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the reaction of tertiary 1,4- and 1,5-diols with cerium ammonium nitrate at room temperature to yield tetrahydropyran derivatives . The bromine and hydroxyl groups can be introduced through subsequent reactions involving bromination and hydroxylation.
Industrial Production Methods
Industrial production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. Catalysts such as lanthanide triflates and silver (I) triflate can be used to facilitate the formation of the tetrahydropyran ring and other key intermediates .
Analyse Des Réactions Chimiques
Types of Reactions
(aE)-3-Bromo-4-hydroxy-a-[[(tetrahydro-2H-pyran-2-yl)oxy]imino]benzenepropanoic Acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
Major products formed from these reactions include carbonyl derivatives, de-brominated compounds, and substituted benzenepropanoic acids.
Applications De Recherche Scientifique
(aE)-3-Bromo-4-hydroxy-a-[[(tetrahydro-2H-pyran-2-yl)oxy]imino]benzenepropanoic Acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and pathways.
Medicine: Investigated for its potential therapeutic properties, including as a precursor to drug candidates.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (aE)-3-Bromo-4-hydroxy-a-[[(tetrahydro-2H-pyran-2-yl)oxy]imino]benzenepropanoic Acid involves its interaction with specific molecular targets and pathways. The compound’s bromine and hydroxyl groups can form hydrogen bonds and other interactions with proteins and enzymes, potentially modulating their activity. The tetrahydropyran-2-yloxyimino moiety may also play a role in stabilizing the compound’s interactions with its targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetrahydropyran: A simpler compound with a similar ring structure.
2-Tetrahydropyranyl acrylate: Used in the formation of photoresists.
O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine: Used in the synthesis of potential histone deacetylase inhibitors.
Uniqueness
(aE)-3-Bromo-4-hydroxy-a-[[(tetrahydro-2H-pyran-2-yl)oxy]imino]benzenepropanoic Acid is unique due to its combination of functional groups and its potential for diverse chemical reactions and applications. Its structure allows for specific interactions with biological targets, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C14H16BrNO5 |
|---|---|
Poids moléculaire |
358.18 g/mol |
Nom IUPAC |
(2Z)-3-(3-bromo-4-hydroxyphenyl)-2-(oxan-2-yloxyimino)propanoic acid |
InChI |
InChI=1S/C14H16BrNO5/c15-10-7-9(4-5-12(10)17)8-11(14(18)19)16-21-13-3-1-2-6-20-13/h4-5,7,13,17H,1-3,6,8H2,(H,18,19)/b16-11- |
Clé InChI |
VATRKDOFAKHTDJ-WJDWOHSUSA-N |
SMILES isomérique |
C1CCOC(C1)O/N=C(/CC2=CC(=C(C=C2)O)Br)\C(=O)O |
SMILES canonique |
C1CCOC(C1)ON=C(CC2=CC(=C(C=C2)O)Br)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1s,2s)-2-Phenylcyclopropanecarboxylic acid [alpha(r)-(4-ethoxyphenyl)-2-hydroxyethyl]amide](/img/structure/B13439339.png)
![(3R,8R,9S,10R,17R)-4-chloro-17-(hydroxymethyl)-10,17-dimethyl-2,3,6,7,8,9,11,12,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B13439354.png)

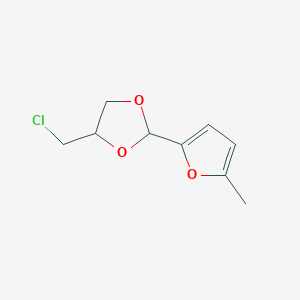


![ethyl 3-[[2-[[4-[(Z)-N'-ethoxycarbonylcarbamimidoyl]anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate](/img/structure/B13439393.png)
